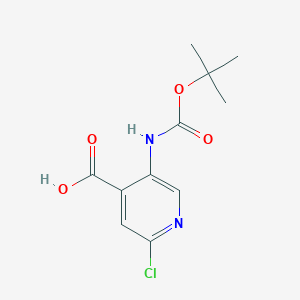

5-((tert-Butoxycarbonyl)amino)-2-Chlorisonicotinsäure

Übersicht

Beschreibung

Synthesis Analysis

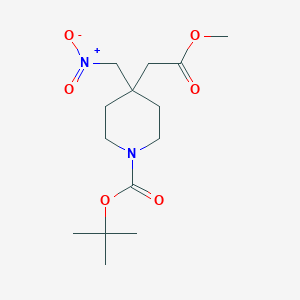

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acids, has been reported. These compounds are typically synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .

Chemical Reactions Analysis

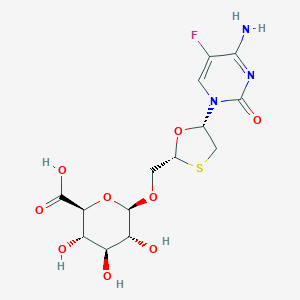

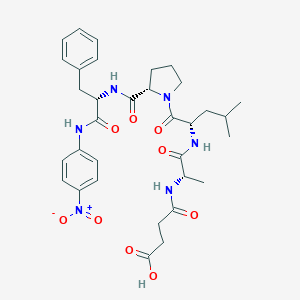

The chemical reactions involving similar compounds, such as Boc-AAILs, have been studied. For instance, these compounds have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Medikamentenentwicklung

- PDE4-Inhibition: Forscher haben Derivate dieser Verbindung als effektive PDE4-Inhibitoren untersucht. PDE4 (Phosphodiesterase Typ 4) spielt eine entscheidende Rolle bei Entzündungsreaktionen. Die Hemmung von PDE4 kann zu entzündungshemmenden Wirkungen führen, was es zu einem potenziellen Ziel für die Medikamentenentwicklung macht .

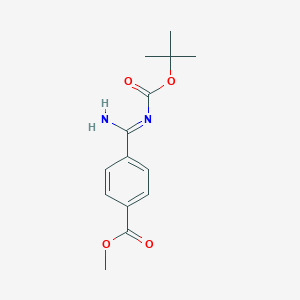

Peptidsynthese und Schutz

- Aminosäurederivatisierung: Die tert-Butoxycarbonyl-(Boc)-Gruppe dient als Schutzgruppe für Aminosäuren während der Peptidsynthese. Sie verhindert unerwünschte Nebenreaktionen und stellt eine selektive Funktionalisierung spezifischer Aminosäurereste sicher. Forscher verwenden Boc-geschützte Aminosäuren wie 5-Boc-Amino-2-Chlorpyridin-4-Carbonsäure in der Festphasen-Peptidsynthese .

Ionische Flüssigkeiten in der organischen Synthese

- Boc-geschützte Aminosäure-ionische Flüssigkeiten: Ionische Flüssigkeiten auf Basis von Boc-geschützten Aminosäuren wurden auf ihre Anwendung in der organischen Synthese untersucht. So wurden zum Beispiel Boc-geschützte Alanin-basierte ionische Flüssigkeiten in Modellreaktionen eingesetzt und können mehrfach recycelt werden .

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under acidic conditions . This suggests that the compound might interact with its targets by first binding to them and then releasing the protected amino group under certain conditions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-BOC-2-Cl-IN in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for the study of enzyme-catalyzed reactions. The main limitation of using 5-BOC-2-Cl-IN in lab experiments is that its mechanism of action is not well understood. This can make it difficult to predict how the compound will affect the activity of enzymes or proteins.

Zukünftige Richtungen

The potential future directions for 5-BOC-2-Cl-IN include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research into its ability to form stable complexes with metal ions could lead to new applications in the study of enzyme-catalyzed reactions. Finally, further research into its potential applications in the study of protein-protein interactions could lead to new insights into the regulation of cellular processes.

Eigenschaften

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441844 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171178-46-4 | |

| Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)